molecular formula C20H21N3O6 B2648765 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 877641-63-9

1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No. B2648765
CAS RN: 877641-63-9
M. Wt: 399.403
InChI Key: UINXWAHIAKQVBP-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a useful research compound. Its molecular formula is C20H21N3O6 and its molecular weight is 399.403. The purity is usually 95%.
BenchChem offers high-quality 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Virtual Screening and Drug Development

  • Researchers have explored the potential of related compounds in the context of drug development. For instance, a study focused on virtual screening targeting the urokinase receptor (uPAR), which led to the synthesis of analogues like IPR-9, demonstrating significant effects on breast cancer cell invasion, migration, adhesion, and angiogenesis. These compounds showed promise in reducing tumor volumes and metastasis in animal models, suggesting potential applications in cancer therapy (Wang et al., 2011).

Chemical Structure Analysis

  • Studies have also delved into the crystal structure of related compounds, providing insights into their molecular architecture. For example, the crystal structure of chlorfluazuron, a compound with a somewhat similar structure, was analyzed to understand its molecular interactions and stability. This kind of research is crucial for the development of effective chemical agents, whether in medicine or other fields (Cho et al., 2015).

Role in Modulating Biological Processes

  • Another area of research investigates the role of similar compounds in modulating biological processes. For example, the effect of certain antagonists on compulsive food consumption was studied, indicating the potential of these compounds in treating binge eating and other eating disorders. This kind of research broadens our understanding of how specific chemical structures can interact with biological receptors and influence behavior or disease states (Piccoli et al., 2012).

Synthetic Approaches and Derivatives

  • There is also research focused on the synthesis of derivatives and analogues of similar compounds. These studies are vital in exploring new therapeutic agents or chemical tools. For instance, the synthesis of 1,3-Benzoxathiol-2-one derivatives from related compounds was examined, which could have implications in various chemical synthesis applications and the development of new compounds with unique properties (Konovalova et al., 2020).

Antioxidant Properties

  • Research into the antioxidant properties of related compounds has also been conducted. This is important for understanding the potential health benefits of these compounds and their applications in treating diseases associated with oxidative stress (Abd-Almonuim et al., 2020).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O6/c1-26-15-6-4-14(9-17(15)27-2)23-10-13(8-19(23)24)22-20(25)21-12-3-5-16-18(7-12)29-11-28-16/h3-7,9,13H,8,10-11H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINXWAHIAKQVBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC4=C(C=C3)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea

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